methyl 4-(2-(((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
The compound of interest falls within the broader category of organic molecules that feature a complex arrangement of functional groups, including amide, ester, and ether functionalities, often seen in pharmaceuticals and materials science. These functional groups contribute to the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of benzohydrazone compounds and their metal complexes involves steps such as condensation, esterification, and complexation, which might be relevant for synthesizing the target compound (Anarado et al., 2023). These processes often require specific reagents and conditions to achieve the desired product with high purity and yield.
Molecular Structure Analysis
Molecular structure analysis, typically performed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, reveals the arrangement of atoms within a molecule and its electronic structure. For compounds with similar complexity, studies have elucidated structures through hydrogen bonding patterns and geometric configurations, which are crucial for understanding molecular interactions and reactivity (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the amide and ester functional groups, leading to various transformations like hydrolysis, condensation, and nucleophilic attacks. These reactions can significantly alter the compound's properties and are fundamental in synthetic chemistry for building more complex molecules or modifying existing ones for specific purposes.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystallinity, are influenced by the compound's molecular structure. For example, the presence of hydrogen bonding can affect solubility and melting point, as seen in structurally related compounds (Portilla et al., 2007).
properties
IUPAC Name |
methyl 4-[[2-[(4-hydroxyoxan-4-yl)methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-23-15(21)11-2-4-12(5-3-11)18-14(20)13(19)17-10-16(22)6-8-24-9-7-16/h2-5,22H,6-10H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBJLIGCCHVMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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